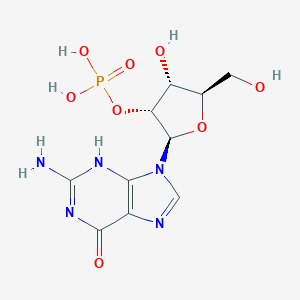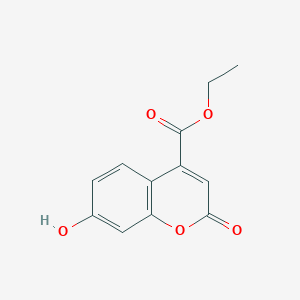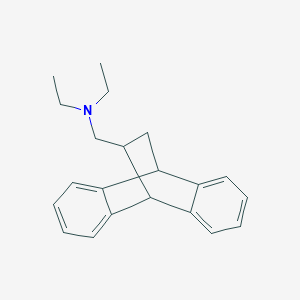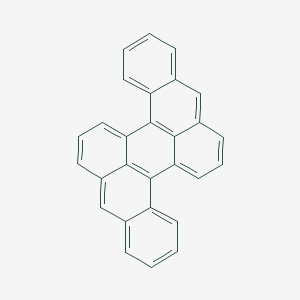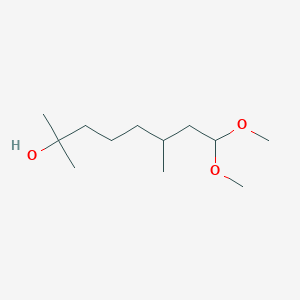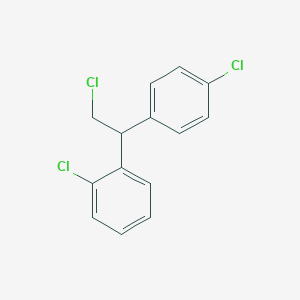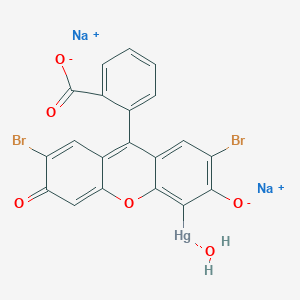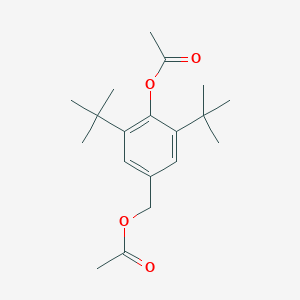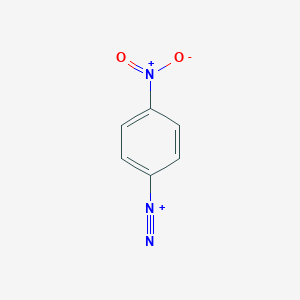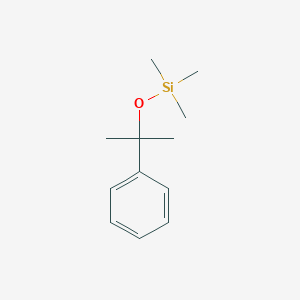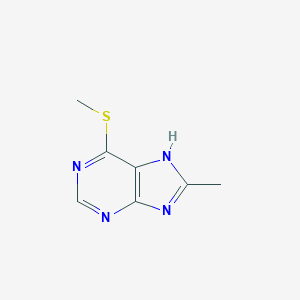
Purine, 8-methyl-6-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine, 8-methyl-6-(methylthio)- is a naturally occurring compound that belongs to the purine family. It is also known as 8-Methylthioguanosine or MesG. Purines are vital components of nucleotides, which are the building blocks of DNA and RNA. Purines are also found in many important biomolecules such as ATP, GTP, and cAMP. Purines have been extensively studied due to their importance in biological processes and their potential therapeutic applications.
作用機序
The mechanism of action of purine, 8-methyl-6-(methylthio)- is not fully understood. However, it has been shown to inhibit viral replication by interfering with the synthesis of viral RNA. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化学的および生理学的効果
Purine, 8-methyl-6-(methylthio)- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of intracellular adenosine, which is a potent anti-inflammatory agent. It has also been shown to increase the levels of cyclic AMP, which is involved in various cellular processes such as glucose metabolism and gene expression.
実験室実験の利点と制限
One of the advantages of using purine, 8-methyl-6-(methylthio)- in lab experiments is its high potency and specificity. It has been shown to have a high selectivity index, which means that it has a low toxicity to normal cells. However, one of the limitations of using purine, 8-methyl-6-(methylthio)- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many future directions for the study of purine, 8-methyl-6-(methylthio)-. One of the areas that require further investigation is its mechanism of action. Understanding the mechanism of action of purine, 8-methyl-6-(methylthio)- will help in the development of more effective therapeutic agents. Another area that requires further investigation is the potential use of purine, 8-methyl-6-(methylthio)- in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in vivo. Additionally, the development of more efficient synthesis methods for purine, 8-methyl-6-(methylthio)- will facilitate its use in lab experiments and clinical trials.
合成法
Purine, 8-methyl-6-(methylthio)- can be synthesized using various methods. One of the most common methods is the reaction of 8-bromo-6-(methylthio)purine with potassium tert-butoxide. The reaction results in the formation of 8-methyl-6-(methylthio)purine, which can be further converted to purine, 8-methyl-6-(methylthio)- by reacting it with trimethylsilyl chloride.
科学的研究の応用
Purine, 8-methyl-6-(methylthio)- has been extensively studied for its potential therapeutic applications. It has been shown to have antiviral activity against various viruses, including hepatitis C virus, dengue virus, and human immunodeficiency virus. It has also been shown to have anticancer activity by inhibiting the growth of cancer cells. Purine, 8-methyl-6-(methylthio)- has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
1008-51-1 |
|---|---|
製品名 |
Purine, 8-methyl-6-(methylthio)- |
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC名 |
8-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11) |
InChIキー |
OWKGASBQRLTGJX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(=NC=N2)SC |
正規SMILES |
CC1=NC2=C(N1)C(=NC=N2)SC |
その他のCAS番号 |
1008-51-1 |
同義語 |
8-Methyl-6-(methylthio)-1H-purine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




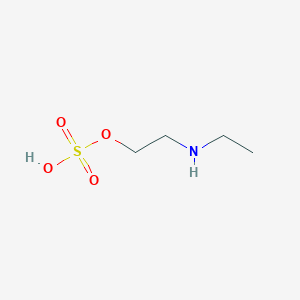
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
